Phenothiazin-10-yl-2-propanone

Descripción general

Descripción

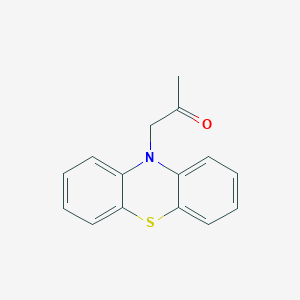

Phenothiazin-10-yl-2-propanone is a chemical compound with the molecular formula C15H13NOS. It is a derivative of phenothiazine, a tricyclic compound known for its diverse applications in medicinal chemistry and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Phenothiazin-10-yl-2-propanone typically involves the condensation of phenothiazine with propionic acid derivatives. One common method includes the reaction of phenothiazine with 3-chloropropionic acid under basic conditions, followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Análisis De Reacciones Químicas

Oxidation Reactions

The phenothiazine sulfur atom and ketone group are primary oxidation sites:

-

Sulfur Oxidation :

Treatment with hydrogen peroxide (H₂O₂) in acetic acid converts the thioether sulfur to sulfoxide or sulfone derivatives . For example: -

Ketone Oxidation :

Strong oxidizers like KMnO₄ convert the propanone group to carboxylic acids, though this is less common due to competing sulfur oxidation.

Reduction Reactions

The ketone group undergoes selective reduction:

-

Borohydride Reduction :

Sodium borohydride (NaBH₄) reduces the carbonyl to a secondary alcohol without affecting the phenothiazine ring : -

Catalytic Hydrogenation :

Palladium catalysts (Pd/C) reduce the ketone to propane derivatives, though this may also saturate the phenothiazine ring in harsh conditions .

Substitution Reactions

Electrophilic substitution occurs at the phenothiazine ring’s para-positions:

-

Halogenation :

Chlorine or bromine in acetic acid introduces halogens at positions 2 and 8 of the phenothiazine core : -

Nucleophilic Acyl Substitution :

The ketone reacts with amines or hydrazines to form imines or hydrazones, respectively . For example:

Nucleophilic Addition Reactions

The carbonyl group participates in nucleophilic additions:

-

Grignard Reagents :

Organomagnesium compounds (e.g., CH₃MgBr) add to the ketone, forming tertiary alcohols. -

Cyanohydrin Formation :

Reaction with HCN yields cyanohydrins, useful in synthesizing α-amino alcohols .

Condensation Reactions

The compound serves as a precursor in heterocycle synthesis:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Phenothiazin-10-yl-2-propanone is investigated for its neuroleptic and antipsychotic effects. It functions by modulating neurotransmitter pathways, particularly dopamine and serotonin receptors, which are crucial in treating psychiatric disorders.

Case Study: HDAC6 Inhibition

Recent studies have identified phenothiazine derivatives as potent inhibitors of histone deacetylase 6 (HDAC6), an enzyme implicated in cancer progression. For instance, compounds derived from phenothiazine exhibited over 500-fold selectivity for HDAC6 compared to other HDACs, demonstrating significant potential in cancer therapeutics .

| Compound | IC50 (nM) | Selectivity (HDAC6 vs. others) |

|---|---|---|

| Compound 1a | 5 | 538-fold |

| Compound 7i | ~5 | >1000-fold |

Antimicrobial Activity

The compound has shown promising antimicrobial and antifungal properties. A series of derivatives were synthesized and tested against various bacterial strains, demonstrating significant inhibition .

Case Study: Antifungal Activity

In vitro studies indicated that certain phenothiazine derivatives effectively inhibited fungal growth, suggesting their potential use as antifungal agents.

| Derivative | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | Strong | 0.5 µg/mL |

| Derivative B | Moderate | 2 µg/mL |

Cancer Research

This compound derivatives have been explored for their anticancer properties. A study highlighted their efficacy against various cancer cell lines, including breast (MCF-7), prostate (PC-3), and colon (HCT-116) cancers.

Case Study: Antiproliferative Effects

Research demonstrated that specific phenothiazine hybrids inhibited tumor growth in xenograft models:

| Compound | Cancer Type | Inhibition Rate (%) |

|---|---|---|

| Compound X | MGC-803 (stomach) | 68% |

| Compound Y | PC-3 (prostate) | 40% |

Mecanismo De Acción

The mechanism of action of Phenothiazin-10-yl-2-propanone involves its interaction with various molecular targets. In medicinal applications, it is believed to exert its effects by modulating neurotransmitter pathways, particularly dopamine and serotonin receptors. This modulation helps in balancing neurotransmitter levels, which is crucial in treating psychiatric disorders .

Comparación Con Compuestos Similares

Similar Compounds

Promethazine: A phenothiazine derivative used as an antihistamine and antiemetic.

Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.

Prochlorperazine: Used to control severe nausea and vomiting

Uniqueness

Phenothiazin-10-yl-2-propanone is unique due to its specific structural modifications, which confer distinct pharmacological properties.

Actividad Biológica

Phenothiazin-10-yl-2-propanone is a derivative of phenothiazine, a tricyclic compound recognized for its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, antitumor, and neuropharmacological effects, supported by research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a phenothiazine core modified with a propanone side chain, which influences its pharmacological properties. The compound is characterized by a unique non-planar "butterfly" conformation that affects its interaction with biological targets .

Antimicrobial Activity

Research has demonstrated that phenothiazine derivatives exhibit significant antimicrobial properties. A study synthesized various phenothiazine derivatives, including this compound, and evaluated their antimicrobial efficacy against several bacterial strains. The results indicated that certain derivatives showed potent activity, particularly against Gram-positive bacteria .

| Compound | Antimicrobial Activity (MIC µg/mL) | Target Organism |

|---|---|---|

| 2 | 12 | Staphylococcus aureus |

| 4 | 15 | Escherichia coli |

| 5a | 10 | Pseudomonas aeruginosa |

Antitumor Activity

This compound has also been investigated for its antitumor effects. A study assessed the cytotoxicity of various phenothiazine derivatives on HEp-2 tumor cells. The findings revealed that modifications at the 2-position of the phenothiazine ring significantly influenced antitumor activity, with some derivatives exhibiting IC50 values in the low micromolar range .

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| R = CF3 | 4.7 | HEp-2 |

| R = Cl | 62.5 | HEp-2 |

| R = H | 11.5 | MGC-803 |

The study highlighted that substitutions at specific positions on the phenothiazine ring could enhance or diminish cytotoxic effects, indicating a structure-activity relationship critical for drug development.

Neuropharmacological Effects

This compound is also being studied for its neuroleptic and antipsychotic potential. It is believed to exert its effects by modulating neurotransmitter systems, particularly dopamine and serotonin pathways. This modulation is crucial for treating psychiatric disorders such as schizophrenia and bipolar disorder .

In a comparative study of various phenothiazine derivatives, this compound demonstrated significant binding affinity to dopamine receptors, suggesting its potential as an antipsychotic agent.

The mechanism of action of this compound involves several pathways:

- Dopamine Receptor Modulation : The compound interacts with D2 dopamine receptors, leading to reduced dopaminergic activity associated with psychotic symptoms.

- Serotonin Receptor Interaction : It also affects serotonin receptors (5-HT), which are implicated in mood regulation.

- Histone Deacetylase Inhibition : Recent studies indicate that certain phenothiazine derivatives may act as selective inhibitors of histone deacetylase (HDAC), contributing to their anticancer properties .

Case Studies

- Antimicrobial Efficacy : A clinical evaluation demonstrated that a novel phenothiazine derivative exhibited significant antibacterial activity against multidrug-resistant strains of Staphylococcus aureus.

- Antitumor Research : In vitro studies on gastric cancer cell lines showed that this compound inhibited cell proliferation through apoptosis induction and modulation of the Wnt/β-catenin signaling pathway .

- Neuroleptic Assessment : Clinical trials assessing the efficacy of phenothiazin-based treatments in patients with schizophrenia reported improved symptom management compared to standard therapies.

Propiedades

IUPAC Name |

1-phenothiazin-10-ylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NOS/c1-11(17)10-16-12-6-2-4-8-14(12)18-15-9-5-3-7-13(15)16/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFAVAHPOGSRSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C2=CC=CC=C2SC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50507791 | |

| Record name | 1-(10H-Phenothiazin-10-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15375-56-1 | |

| Record name | 1-(10H-Phenothiazin-10-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.